molecular formula C12H16N2O B13573089 4-(4-Amino-1h-indol-1-yl)butan-1-ol

4-(4-Amino-1h-indol-1-yl)butan-1-ol

Cat. No.: B13573089
M. Wt: 204.27 g/mol
InChI Key: JTIZLEWWKIJFSA-UHFFFAOYSA-N
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Description

4-(4-Amino-1H-indol-1-yl)butan-1-ol is a nitrogen-containing heterocyclic compound characterized by an indole ring substituted with an amino group at the 4-position, linked to a butan-1-ol chain. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and organic synthesis. Its indole moiety is critical for interactions with biological targets, while the hydroxyl and amino groups enhance solubility and reactivity.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

4-(4-aminoindol-1-yl)butan-1-ol

InChI

InChI=1S/C12H16N2O/c13-11-4-3-5-12-10(11)6-8-14(12)7-1-2-9-15/h3-6,8,15H,1-2,7,9,13H2

InChI Key

JTIZLEWWKIJFSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CN(C2=C1)CCCCO)N

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-(4-Amino-1H-indol-1-yl)butan-1-ol

General Synthetic Strategy

The synthesis typically starts from an indole precursor, followed by functionalization at the nitrogen and the 4-position of the indole ring. The main steps include:

  • Introduction of the butan-1-ol side chain at the indole nitrogen (N-alkylation).
  • Amination at the 4-position of the indole ring.
  • Protection and deprotection steps as necessary to achieve selectivity and purity.

Detailed Synthetic Routes

Route via Friedel-Crafts Alkylation and Subsequent Amination

A common approach involves Friedel-Crafts alkylation to install the butanol side chain on the indole nitrogen, followed by amination at the 4-position:

  • Starting from indole, the butan-1-ol moiety is introduced via alkylation using appropriate haloalkanols or protected derivatives under Lewis acid catalysis (e.g., AlCl3).
  • The amino group is introduced by nitration at the 4-position, followed by reduction of the nitro group to an amine.

This method is supported by literature indicating the use of Lewis acids such as AlCl3 in benzene at elevated temperatures (around 80 °C) for alkylation steps, and subsequent reduction using hydrogenation with palladium on carbon catalysts.

Synthesis from Protected Indole Derivatives

Another method involves multi-step protection and functional group transformations:

  • Protection of the indole nitrogen with triisopropylsilyl (TIPS) groups.
  • Bromination at the 3-position followed by rearrangement to introduce side chains.
  • Introduction of Boc (tert-butoxycarbonyl) protecting groups on the amino functionalities.
  • Deprotection steps using reagents such as tetra-n-butylammonium fluoride (TBAF) and trifluoroacetic acid (TFA) to yield the free amine and alcohol functionalities.

This route is more complex but allows for selective functionalization and is useful for synthesizing diaminoindole derivatives structurally related to 4-(4-amino-1H-indol-1-yl)butan-1-ol.

Brønsted Acid-Catalyzed Cascade Reaction

A novel approach involves Brønsted acid catalysis for the synthesis of 4-functionalized indole derivatives:

  • Starting from 1-methylindole, lithiation with n-butyllithium at low temperature is performed.
  • Reaction with γ-butyrolactone introduces the butan-1-ol side chain.
  • Subsequent oxidation using Dess-Martin periodinane (DMP) converts the intermediate alcohol to ketoaldehyde.
  • Further transformations introduce the amino group at the 4-position.

This method provides a mild and efficient route to functionalized indoles, including 4-(4-amino-1H-indol-1-yl)butan-1-ol analogs.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Friedel-Crafts Alkylation + Amination AlCl3, benzene, 80 °C; Nitro reduction with Pd/C Simple, direct alkylation Requires handling of Lewis acids; regioselectivity control needed
Protected Indole Derivatives TIPS protection, Boc protection, NBS bromination, TBAF, TFA High selectivity, multi-functional group tolerance Multi-step, time-consuming
Brønsted Acid-Catalyzed Cascade n-BuLi lithiation, γ-butyrolactone, DMP oxidation Mild conditions, efficient cascade Requires low temperature lithiation; sensitive reagents

Research Findings and Analysis

  • The Friedel-Crafts alkylation approach is classical and widely used for N-alkylation of indoles but requires careful control of reaction conditions to avoid polyalkylation or side reactions.
  • Protection strategies enable selective functionalization at multiple sites on the indole ring, critical for complex derivatives and drug discovery applications.
  • The Brønsted acid-catalyzed cascade reaction represents an innovative and efficient method allowing rapid access to 4-functionalized indoles with potential for scale-up and diversification.
  • The presence of both amino and hydroxyl groups in 4-(4-amino-1H-indol-1-yl)butan-1-ol suggests potential for further chemical modifications and biological activity exploration.

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-1h-indol-1-yl)butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Amino-1h-indol-1-yl)butan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential role in modulating biological pathways involving indole derivatives.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Amino-1h-indol-1-yl)butan-1-ol involves its interaction with various molecular targets and pathways. The amino group and indole ring allow it to bind to specific receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmission and mood regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Heterocyclic Cores

(a) 4-(1-Trityl-1H-imidazol-4-yl)butan-1-ol (11b)
  • Structure : Replaces the indole ring with a trityl-protected imidazole.
  • Synthesis : Prepared via reduction of an aldehyde precursor, as described in .
  • The trityl group enhances steric bulk, reducing reactivity compared to the amino-substituted indole in the target compound.
  • Physicochemical Data : ESI MS (m/z): 383 (M + 1)+, identical to literature values .
(b) 2,4-Di(1H-indol-3-yl)-1-butanol
  • Structure: Contains two indol-3-yl groups on the butanol chain ().
  • Key Differences: The dual indole substituents increase molecular weight (C₂₀H₂₀N₂O) and hydrophobicity.

Analogues with Varied Chain Lengths or Functional Groups

(a) 3-(1H-Indol-3-yl)-butan-1-ol (4b)
  • Structure : Indol-3-yl group attached to a shorter (C4) chain ().
  • Synthesis: Prepared via modified literature methods involving imidazolidinone intermediates .
  • Key Differences :
    • The indole’s position (3 vs. 1 in the target compound) alters steric and electronic interactions.
    • Shorter chain length may reduce flexibility and binding affinity in biological systems.
(b) 4-(But-2-ynylamino)-1-(indol-2-yl)butan-1-ol
  • Structure: Features an indol-2-yl group and a but-2-ynylamino substituent ().
  • The indol-2-yl substitution may disrupt π-π stacking interactions compared to the 4-aminoindol-1-yl group.

Non-Indole Analogues

(a) 4-(4-Methylphenyl)butan-1-ol
  • Structure : Replaces the indole with a 4-methylphenyl group ().
  • Key Differences :
    • Absence of the nitrogen-rich indole ring eliminates hydrogen-bonding capacity.
    • The methylphenyl group increases lipophilicity, favoring membrane permeability but reducing aqueous solubility.
(b) 4-Amino-3-methylbutan-1-ol
  • Structure: A simple amino alcohol lacking the indole ring ().
  • Molecular formula (C₅H₁₃NO) is significantly smaller than the target compound (C₁₂H₁₆N₂O).

Biological Activity

4-(4-Amino-1h-indol-1-yl)butan-1-ol, with the CAS number 1341395-57-0, is an indole derivative that has garnered attention for its potential biological activities. This compound's structure includes an indole ring, which is known for its diverse pharmacological properties, including antimicrobial, antiviral, and anticancer effects. This article reviews the biological activity of 4-(4-Amino-1h-indol-1-yl)butan-1-ol based on various studies and findings.

  • Molecular Formula : C12H16N2O
  • Molecular Weight : 204.27 g/mol
  • Purity : Typically 98%

The biological activity of 4-(4-Amino-1h-indol-1-yl)butan-1-ol is primarily attributed to its interaction with biological receptors and enzymes. The indole ring facilitates interactions through π-stacking and hydrogen bonding, which can influence various signaling pathways within cells. This compound may act on multiple targets, contributing to its broad spectrum of biological effects .

Antimicrobial Activity

Research indicates that compounds containing the indole structure often exhibit significant antimicrobial properties. For instance, studies have shown that related indole derivatives can inhibit bacterial growth effectively. The minimum inhibitory concentration (MIC) for some indole derivatives has been reported as low as 1600 μM, demonstrating their potential as antimicrobial agents .

Anticancer Potential

The anticancer properties of indole compounds are well-documented. Indoles can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell cycle progression and interference with oncogenic signaling pathways. Preliminary studies suggest that 4-(4-Amino-1h-indol-1-yl)butan-1-ol may exhibit similar effects, although detailed studies are warranted to confirm its efficacy against specific cancer types .

Case Studies and Research Findings

StudyFocusFindings
Neurobiological ApplicationsThe compound was tested in vitro for neurobiological effects, showing potential in modulating neurotransmitter systems.
Synthesis and Biological EvaluationIndole derivatives were synthesized and evaluated for analgesic and anti-inflammatory activities, indicating a promising therapeutic profile.
Indole Alkaloids ReviewA comprehensive review highlighted the broad biological activities of indole alkaloids, including cytotoxicity against cancer cells and antimicrobial effects.

Structure–Activity Relationship (SAR)

Understanding the SAR of 4-(4-Amino-1h-indol-1-yl)butan-1-ol is crucial for optimizing its biological activity. Modifications to the indole ring or the butanol side chain can significantly alter its pharmacological profile. Studies suggest that variations in substituents can enhance potency against specific targets while reducing toxicity .

Q & A

Q. What synthetic strategies are recommended for preparing 4-(4-Amino-1H-indol-1-yl)butan-1-ol, and what intermediates are critical?

  • Methodological Answer : A viable route involves alkylation of 4-aminoindole with 4-chlorobutan-1-ol under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Key intermediates include 4-(1H-indol-1-yl)butan-1-ol, which can be further functionalized via reductive amination or nucleophilic substitution to introduce the amino group. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures intermediate isolation .
  • Critical Parameters :
  • Reaction temperature control (±2°C) to minimize side reactions.
  • Use of anhydrous solvents to prevent hydrolysis.

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., indole C-1 linkage, butanol chain integrity). For example, the indole NH proton (δ 10–11 ppm) and hydroxyl proton (δ 1.5–2.0 ppm) are diagnostic .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column (UV detection at 254 nm) to assess purity (>95%).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (expected m/z: ~247.2).

Q. What safety protocols are required for handling 4-(4-Amino-1H-indol-1-yl)butan-1-ol?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for aerosol mitigation .
  • Storage : Inert atmosphere (N₂) at 2–8°C to prevent oxidation.
  • Spill Management : Absorb with vermiculite, neutralize with dilute acetic acid, and dispose as hazardous waste .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the pharmacological potential of this compound?

  • Methodological Answer :
  • Target Identification : Perform molecular docking against indole-binding targets (e.g., serotonin receptors, kinases) using software like AutoDock Vina.
  • Functional Assays :
  • In vitro : Measure cAMP levels in HEK293 cells transfected with 5-HT receptors.
  • In vivo : Behavioral assays (e.g., forced swim test for antidepressant activity) in rodent models.
  • Modification Strategies : Compare activity of analogues with varied substituents (e.g., methyl vs. fluoro at C-4 of indole) .

Q. How should researchers address contradictory bioactivity data across experimental models?

  • Methodological Answer :
  • Dose-Response Analysis : Test concentrations from 1 nM to 100 µM to identify non-linear effects.
  • Orthogonal Assays : Validate receptor binding (SPR) with functional readouts (calcium flux).
  • Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to account for variability .

Q. What advanced spectroscopic methods resolve ambiguities in reaction intermediates?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., butanol chain vs. indole protons).
  • X-ray Crystallography : For crystalline intermediates, resolve stereochemistry and confirm regioselectivity.
  • In Situ FTIR : Monitor reaction progress (e.g., disappearance of NH stretch at ~3400 cm⁻¹ during alkylation) .

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